molecular formula C13H11N3 B5941073 5-methyl-3-pyrimidin-5-yl-1H-indole

5-methyl-3-pyrimidin-5-yl-1H-indole

Cat. No.: B5941073
M. Wt: 209.25 g/mol
InChI Key: TZCFPRYAVKEROT-UHFFFAOYSA-N
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Description

5-methyl-3-pyrimidin-5-yl-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-pyrimidin-5-yl-1H-indole typically involves the construction of the indole and pyrimidine rings followed by their fusion. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors such as amidines or guanidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both indole and pyrimidine rings, which confer a combination of properties from both heterocycles.

Properties

IUPAC Name

5-methyl-3-pyrimidin-5-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-2-3-13-11(4-9)12(7-16-13)10-5-14-8-15-6-10/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCFPRYAVKEROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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